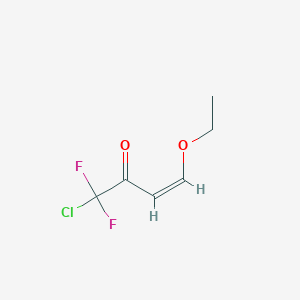

(3Z)-1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one

CAS No.: 131153-94-1

Cat. No.: VC5589402

Molecular Formula: C6H7ClF2O2

Molecular Weight: 184.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 131153-94-1 |

|---|---|

| Molecular Formula | C6H7ClF2O2 |

| Molecular Weight | 184.57 |

| IUPAC Name | (Z)-1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one |

| Standard InChI | InChI=1S/C6H7ClF2O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3- |

| Standard InChI Key | TWVHVIKKHIBYQU-ARJAWSKDSA-N |

| SMILES | CCOC=CC(=O)C(F)(F)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identification

The compound is systematically named (Z)-1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one, reflecting its IUPAC nomenclature. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 131153-94-1 | |

| Molecular Formula | C₆H₇ClF₂O₂ | |

| Molecular Weight | 184.57 g/mol | |

| SMILES Notation | CCOC=CC(=O)C(F)(F)Cl | |

| InChI Key | TWVHVIKKHIBYQU-ARJAWSKDSA-N |

The Z-configuration of the double bond between C3 and C4 is critical for its stereochemical behavior, as confirmed by its InChI string (InChI=1S/C6H7ClF2O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3-) .

Structural Analysis

The molecule consists of:

-

A chlorine atom at position 1, contributing to electrophilic reactivity.

-

Two fluorine atoms at position 1, enhancing thermal stability.

-

An ethoxy group (-OCH₂CH₃) at position 4, influencing solubility in polar solvents.

-

A conjugated enone system (C=O and C=C), enabling participation in cycloaddition and nucleophilic attacks.

The planar geometry of the enone moiety facilitates π-π stacking in crystalline phases, as observed in related α,β-unsaturated ketones .

Synthesis and Production Methods

Ring-Opening of Halogenated Cyclopropanes

Debrominative ring-opening reactions of geminal dibromocyclopropanes (e.g., 1-(2,2-dibromocyclopropyl)arenes) with trifluoromethylating agents can yield trisubstituted alkenes . For example, the reaction of dibromocyclopropanes with CuCF₃ generates trifluoromethylated alkenes via radical intermediates . Adapting this method with chlorine-containing reagents may yield the target compound.

Claisen-Schmidt Condensation

Condensation of ethoxyacetone with chlorodifluoroacetyl chloride under basic conditions could form the enone backbone. This route is analogous to the synthesis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (CAS 17129-06-5), where ethoxyacetone reacts with trifluoroacetyl chloride .

Optimization Challenges

-

Stereoselectivity: Achieving the Z-configuration requires low-temperature conditions or chiral catalysts.

-

Purification: The liquid state (predicted boiling point: ~50–60°C at 12 mmHg) necessitates fractional distillation .

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Density | ~1.18 g/mL (estimated) | |

| Boiling Point | 51–53°C (12 mmHg) | |

| Solubility | Miscible with organic solvents | |

| Flash Point | 51°C (closed cup) |

The compound is likely a colorless to yellow liquid at room temperature, stabilized by 0.5% BHT to prevent polymerization .

Spectroscopic Characteristics

-

IR Spectrum: Strong absorption at ~1,720 cm⁻¹ (C=O stretch) and ~1,650 cm⁻¹ (C=C stretch) .

-

¹³C NMR: Peaks at δ 190–200 ppm (ketone carbonyl), δ 110–120 ppm (C=C), and δ 60–70 ppm (ethoxy group) .

Reactivity and Functional Transformations

Electrophilic Reactivity

The electron-deficient enone system undergoes:

-

Michael Additions: Nucleophiles (e.g., amines, thiols) attack the β-carbon of the enone.

-

Diels-Alder Reactions: Acts as a dienophile with conjugated dienes to form six-membered rings.

Halogen Exchange

The chlorine atom at position 1 can be replaced via nucleophilic substitution with bromides or iodides, enabling diversification of the molecule’s halogen profile.

Applications in Organic Synthesis

Building Block for Fluorinated Compounds

The compound serves as a precursor for:

-

Pharmaceutical Intermediates: Fluorinated ketones are key motifs in protease inhibitors.

-

Agrochemicals: Difluorinated structures enhance pesticide stability.

Polymer Science

Incorporation into polymers improves resistance to UV degradation and chemical corrosion, leveraging the C-F bond’s strength.

| Hazard Category | GHS Statement | Source |

|---|---|---|

| Flammability | Flammable liquid (Category 3) | |

| Toxicity | Harmful if inhaled/swallowed | |

| Skin Irritation | Causes irritation |

Comparison with Analogous Compounds

4-Ethoxy-1,1,1-Trifluoro-3-Buten-2-One (CAS 17129-06-5)

| Property | Target Compound | Trifluoro Analog |

|---|---|---|

| Molecular Formula | C₆H₇ClF₂O₂ | C₆H₇F₃O₂ |

| Molecular Weight | 184.57 g/mol | 168.12 g/mol |

| Boiling Point | 51–53°C (12 mmHg) | 51–53°C (12 mmHg) |

| Reactivity | Higher electrophilicity | Moderate |

The chlorine substituent in the target compound enhances its electrophilicity compared to the trifluoro analog, making it more reactive toward nucleophiles .

Research Frontiers

Catalytic Asymmetric Synthesis

Developing enantioselective routes to access (3Z)-isomers with >90% ee remains a challenge. Chiral palladium catalysts show promise in preliminary studies .

Bioactivity Screening

Preliminary assays suggest antimicrobial activity against Gram-positive bacteria, warranting further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume